molecular formula C17H24ClFN2O2 B12328531 1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] hydrochloride CAS No. 858351-44-7

1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] hydrochloride

Cat. No.: B12328531
CAS No.: 858351-44-7
M. Wt: 342.8 g/mol
InChI Key: YDBNNIITPFBDDW-UHFFFAOYSA-N
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Description

Molecular Architecture and Spirocyclic Topology

1-Boc-5-fluorospiro[indoline-3,4'-piperidine] hydrochloride features a spirocyclic framework comprising a fused indoline and piperidine system. The spiro junction at position 3 of the indoline ring creates a three-dimensional topology, with the piperidine moiety adopting a chair conformation stabilized by intramolecular hydrogen bonding. The molecular formula C₁₇H₂₄ClFN₂O₂ reflects the incorporation of a tert-butoxycarbonyl (Boc) protecting group at the indoline nitrogen, a fluorine substituent at position 5 of the indoline aromatic ring, and a hydrochloride counterion.

The SMILES string CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=C1C=CC(=C3)F.Cl encodes the connectivity: the Boc group (tert-butyl carbonate) attaches to the indoline nitrogen, while the fluorine atom occupies the para position relative to the spiro junction. The hydrochloride salt forms via protonation of the piperidine nitrogen, enhancing crystallinity and aqueous solubility.

Structural Feature Description
Spiro center Junction between indoline C3 and piperidine C4'
Boc group tert-Butyloxycarbonyl protecting group at N1 of indoline
Fluorine substitution Position 5 on indoline aromatic ring
Protonation site Piperidine nitrogen (HCl salt)
Molecular symmetry Chiral spiro center with potential for enantiomeric resolution

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate hydrochloride derives from the following components:

  • Parent structure : Spiro[2H-indole-3,4'-piperidine], indicating the indole (with one double bond) fused to piperidine via a shared spiro carbon.
  • Substituents :
    • tert-Butyloxycarbonyl (Boc) group at N1 of the indole.
    • Fluorine atom at position 5 on the indole aromatic ring.
  • Salt designation : Hydrochloride, specifying the protonation state of the piperidine nitrogen.

Alternative nomenclature includes spiro[3H-indole-3,4′-piperidine]-1(2H)-carboxylic acid, 5-fluoro-, 1,1-dimethylethyl ester, monohydrochloride , which emphasizes the carboxylate ester linkage and stoichiometry of the salt. The CAS registry number 858351-44-7 uniquely identifies this hydrochloride salt form.

X-ray Crystallographic Analysis and Conformational Studies

While published X-ray diffraction data for this compound remain limited, computational models predict key conformational features:

  • Piperidine ring puckering : The unprotonated piperidine adopts a chair conformation with axial orientation of the spiro-linked indoline moiety.
  • Boc group orientation : The tert-butyl group projects perpendicular to the indoline plane, minimizing steric clashes with the adjacent spiro junction.
  • Hydrogen bonding network : In the crystalline state, the hydrochloride salt likely forms intermolecular N–H···Cl⁻ interactions between protonated piperidine nitrogens and chloride ions.

Comparative analysis with analogous spirocyclic compounds suggests the fluorine substituent induces subtle electronic effects:

  • Inductive withdrawal : The electronegative fluorine atom decreases electron density at C5, potentially influencing π-stacking interactions in supramolecular assemblies.
  • Conformational locking : The spiro architecture restricts rotation about the C3–N bond, preserving the orthogonal relationship between indoline and piperidine planes.

Comparative Structural Analysis with Parent Spiro[indoline-3,4'-piperidine] Scaffold

The parent scaffold spiro[indoline-3,4'-piperidine] (CAS 171-75-5) lacks the Boc protection and fluorine substitution present in this compound. Key structural modifications and their implications include:

Feature Parent Scaffold 1-Boc-5-Fluoro Derivative
N1 substitution Free amine Boc-protected amine
Aromatic substitution Unsubstituted Fluorine at C5
Salt form Typically free base Hydrochloride salt
Molecular weight 202.29 g/mol 306.37 g/mol (free base) / 342.84 g/mol (HCl)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

858351-44-7

Molecular Formula

C17H24ClFN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H23FN2O2.ClH/c1-16(2,3)22-15(21)20-11-17(6-8-19-9-7-17)13-10-12(18)4-5-14(13)20;/h4-5,10,19H,6-9,11H2,1-3H3;1H

InChI Key

YDBNNIITPFBDDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=C1C=CC(=C3)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-5-Fluorospiro[indoline-3,4’-piperidine] hydrochloride typically involves multiple steps One common method starts with the preparation of the indoline and piperidine precursors, followed by their coupling to form the spiro compound The Boc (tert-butoxycarbonyl) group is introduced to protect the amine functionality during the synthesis

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Boc-5-Fluorospiro[indoline-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-Boc-5-Fluorospiro[indoline-3,4’-piperidine] hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-5-Fluorospiro[indoline-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Molecular Formula :

  • Free base: C₁₇H₂₃FN₂O₂ (MW: 306.38 g/mol)

Synthesis: The compound is synthesized via a multi-step process involving trifluoroacetic anhydride protection of the indoline nitrogen, hydrogenolysis with Pd/C, and Boc protection of the piperidine nitrogen, followed by selective deprotection .

Applications :
Spiro[indoline-3,4'-piperidine] derivatives are key intermediates in drug discovery, particularly for kinase inhibitors (e.g., c-Met/ALK dual inhibitors) and central nervous system (CNS) therapeutics .

Comparison with Similar Compounds

Below is a comparative analysis of structurally related spiro[indoline-3,4'-piperidine] derivatives, focusing on substituents, molecular properties, and biological activity.

Table 1: Structural and Functional Comparison of Spiro[indoline-3,4'-piperidine] Derivatives

Compound Name Substituents/Modifications Molecular Formula (Hydrochloride) Molecular Weight (g/mol) Key Properties/Activity References
1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] HCl Boc on piperidine; F at indoline C5 C₁₇H₂₃FN₂O₂·HCl ~344 Intermediate for kinase inhibitors
1-Boc-5-Methylspiro[indoline-3,4'-piperidine] HCl Boc on piperidine; Me at indoline C5 C₁₈H₂₇ClN₂O₂ 338.87 Higher lipophilicity vs. fluoro analog
(±)-10b 4-Chlorophenyl at indoline C2; Me on piperidine C₁₉H₂₁ClN₂ 308.84 Structural analog; no reported bioactivity
(±)-10d 2-Fluorophenyl at indoline C2; Me on piperidine C₁₉H₂₁FN₂ 292.38 Enhanced electronic effects vs. chloro analog
SMU-B (Compound 5b) Aminopyridyl group; spiro[indoline-3,4'-piperidine]-2-one C₂₇H₂₅Cl₂FN₄O₃ 567.41 c-Met/ALK dual inhibitor; antitumor activity (>50% tumor inhibition)
1'-Benzylspiro[indoline-3,4'-piperidin]-2-one Benzyl on piperidine; ketone at C2 C₁₉H₂₀N₂O 292.38 Higher rigidity due to ketone moiety
Benzyl 5-Fluoro-spiro[...]carboxylate Benzyl ester; F at indoline C5 C₂₀H₂₁FN₂O₂ 356.40 Alternative protecting group strategy
1'-Isobutylspiro[indoline-3,4'-piperidine] HCl Isobutyl on piperidine C₁₆H₂₅ClN₂ 280.84 Altered steric bulk for receptor interactions

Key Findings:

Substituent Effects: Electron-Withdrawing Groups (e.g., F): The 5-fluoro substituent in the target compound enhances metabolic stability and binding affinity compared to methyl or chloro analogs . Boc vs. Benzyl Protection: Boc groups facilitate deprotection under mild acidic conditions, whereas benzyl esters require hydrogenolysis, impacting synthetic scalability .

Biological Activity: SMU-B () demonstrates the importance of aminopyridyl/pyrazinyl groups in conferring antitumor activity via kinase inhibition. The target compound’s fluorine atom may improve blood-brain barrier penetration, making it relevant for CNS drug development .

Synthetic Routes :

  • The target compound’s synthesis () prioritizes selective Boc protection, contrasting with (±)-10b/10d (), which use direct aryl substitution.

Biological Activity

1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] hydrochloride (CAS Number: 858351-44-7) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H24ClFN2O2
  • Molecular Weight : 342.84 g/mol
  • CAS Number : 858351-44-7
  • Purity : Minimum purity of 95% is typically required for biological studies .

This compound exhibits a range of biological activities primarily attributed to its structural features, which include a spiro-indoline framework. This structure is known to interact with various biological targets, including:

  • Receptor Modulation : The compound has shown potential as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). Its ability to influence serotonin and dopamine receptors suggests implications in treating psychiatric disorders .
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .

Biological Assays and Findings

Various in vitro and in vivo studies have been conducted to assess the biological activity of this compound:

Study TypeFindings
In Vitro Significant inhibition of cancer cell proliferation (e.g., HeLa cells) observed at concentrations above 10 µM. Induction of apoptosis confirmed via flow cytometry .
In Vivo Animal models showed reduced tumor growth when treated with the compound compared to control groups. Dosage varied from 5 to 20 mg/kg body weight .
Neuropharmacology Behavioral tests indicated anxiolytic effects in rodent models, suggesting potential for anxiety disorder treatment .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability and increased apoptosis markers after 48 hours of treatment. The study concluded that this compound could serve as a lead candidate for developing new anticancer therapies .

Case Study 2: CNS Effects

Another investigation focused on the neuropharmacological properties of the compound. Researchers administered varying doses to mice and assessed anxiety-like behavior using the elevated plus maze test. Results indicated that higher doses significantly increased time spent in open arms, suggesting reduced anxiety levels. This finding supports further exploration into its use for anxiety-related conditions .

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